ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Description
Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the IUPAC name ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate . It has a molecular weight of 208.26 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is 1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 208.26 .Mechanism of Action
While the specific mechanism of action for ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves the condensation of 2-methyl-1,2,3,4-tetrahydro-1H-indazole-3-carboxylic acid with ethyl 4-chloro-3-oxobutanoate, followed by reduction of the resulting ester with sodium borohydride and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydro-1H-indazole-3-carboxylic acid", "ethyl 4-chloro-3-oxobutanoate", "sodium borohydride", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,2,3,4-tetrahydro-1H-indazole-3-carboxylic acid with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as triethylamine or sodium hydroxide to yield ethyl 4-chloro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "Step 2: Reduction of the resulting ester with sodium borohydride in methanol to yield ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "Step 3: Hydrolysis of the ester with aqueous hydrochloric acid to yield the final product, ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate." ] } | |
CAS RN |
2091599-41-4 |
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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